molecular formula C10H13Cl2NO B283594 3-((2,4-Dichlorobenzyl)amino)propan-1-ol

3-((2,4-Dichlorobenzyl)amino)propan-1-ol

Cat. No.: B283594
M. Wt: 234.12 g/mol
InChI Key: YLEDMDVNDLBCGS-UHFFFAOYSA-N
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Description

3-((2,4-Dichlorobenzyl)amino)propan-1-ol is a β-amino alcohol derivative featuring a 2,4-dichlorobenzyl substituent. This compound is structurally characterized by a propan-1-ol backbone with an amino group linked to the dichlorinated aromatic ring. Its molecular formula is C₁₀H₁₂Cl₂NO, with a molecular weight of 220.10 g/mol (based on evidence from structurally analogous compounds in ).

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2

InChI Key

YLEDMDVNDLBCGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCCO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dichlorobenzyl)amino)propan-1-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-amino-1-propanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Dichlorobenzyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2,4-Dichlorobenzyl)amino)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4-Dichlorobenzyl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with protein synthesis and cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol Molecular Formula: C₉H₁₁Cl₂NO Molecular Weight: 220.10 g/mol Key Differences: Lacks the benzyl linkage present in the target compound, resulting in a direct attachment of the amino group to the dichlorophenyl ring. This structural simplification may reduce steric hindrance but could diminish bioavailability due to decreased lipophilicity .
  • 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol Molecular Formula: C₁₂H₁₉NO₂ Molecular Weight: 209.28 g/mol Key Differences: Replaces chlorine atoms with an isopropyloxy group.

Heterocyclic Analogues

  • 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-1-ol (Compound 6f) Molecular Formula: C₂₀H₁₈Cl₂F₂N₄O Molecular Weight: 443.29 g/mol Key Differences: Incorporates a triazole ring and cyclopropylamine group. This compound demonstrated exceptional antifungal activity against Candida albicans (MIC₈₀ < 0.125 µg/ml), surpassing fluconazole by 4-fold and matching itraconazole . The triazole ring enhances antifungal potency by targeting fungal cytochrome P450 enzymes, a mechanism absent in the target compound .
  • 3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol Molecular Formula: C₁₁H₁₂ClN₃O Molecular Weight: 237.69 g/mol Key Differences: Replaces the dichlorobenzyl group with a phenyl-triazole moiety.

Amino-Pyrimidine Derivatives

  • 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol Molecular Formula: C₇H₁₀ClN₃O Molecular Weight: 187.63 g/mol Key Differences: Features a pyrimidine ring instead of a benzene ring. Pyrimidine derivatives often exhibit kinase or receptor-binding activity, suggesting divergent pharmacological applications compared to dichlorobenzyl derivatives .

Antifungal Activity

The triazole-containing analogue (Compound 6f) from demonstrated superior antifungal activity compared to 3-((2,4-Dichlorobenzyl)amino)propan-1-ol. Its MIC₈₀ value against Candida albicans was < 0.125 µg/ml, attributed to the triazole ring’s ability to inhibit fungal lanosterol 14α-demethylase . In contrast, the target compound’s dichlorobenzyl group may lack this specific enzyme-targeting capability, though its lipophilicity could enhance membrane penetration .

Structural Influence on Bioactivity

  • Benzyl vs. Direct Attachment : The benzyl linker in the target compound may improve conformational flexibility, aiding in binding to hydrophobic enzyme pockets .

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